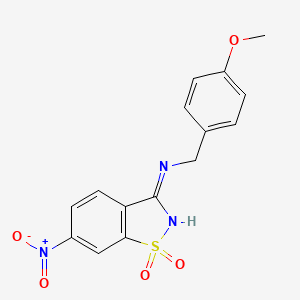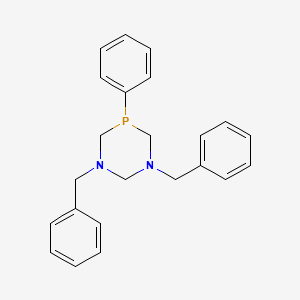![molecular formula C14H11Cl2F3NO2PS B12488562 2,4-dichlorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B12488562.png)
2,4-dichlorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE is a complex organic compound characterized by its unique structure, which includes dichloro, trifluoromethyl, and phosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE typically involves multiple steps, starting with the preparation of the core benzene ring substituted with dichloro groups. The introduction of the trifluoromethylsulfanyl group and the phosphoryl group requires specific reagents and conditions. For instance, the trifluoromethylsulfanyl group can be introduced using trifluoromethylthiolating agents under controlled temperature and pressure conditions. The phosphoryl group is often introduced through phosphorylation reactions using phosphorylating agents such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phosphoryl group may participate in phosphorylation reactions, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorotoluene: Similar in structure but lacks the trifluoromethylsulfanyl and phosphoryl groups.
4-(Trifluoromethyl)phenylamine: Contains the trifluoromethyl group but lacks the dichloro and phosphoryl groups.
Phosphorylated benzene derivatives: Share the phosphoryl group but differ in other substituents.
Uniqueness
2,4-DICHLORO-1-{[METHYL({4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}AMINO)PHOSPHORYL]OXY}BENZENE is unique due to the combination of dichloro, trifluoromethylsulfanyl, and phosphoryl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H11Cl2F3NO2PS |
|---|---|
Peso molecular |
416.2 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenoxy)-methylphosphoryl]-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C14H11Cl2F3NO2PS/c1-23(21,22-13-7-2-9(15)8-12(13)16)20-10-3-5-11(6-4-10)24-14(17,18)19/h2-8H,1H3,(H,20,21) |
Clave InChI |
KMVPLMIDCTVPCR-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(NC1=CC=C(C=C1)SC(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12488485.png)
![5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B12488488.png)

![N'-acetyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbohydrazide](/img/structure/B12488506.png)
![Methyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488514.png)

![2-[(3-Ethoxy-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B12488522.png)
![1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B12488523.png)

![5-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488528.png)
![Acetic acid, [2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12488529.png)

![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12488545.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488549.png)
